![molecular formula C23H21FN4O3S B2660620 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894030-06-9](/img/structure/B2660620.png)
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H21FN4O3S and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, primarily focusing on the formation of the thiazolo[3,2-b][1,2,4]triazole moiety. The general synthetic route includes:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved through the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structure.
- Acrylamide Formation : The final step involves coupling the thiazole derivative with an acrylamide moiety to produce the target compound.
The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular geometry and functional groups present.
Anticancer Properties
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results demonstrated that it exhibits IC50 values in the low nanomolar range (0.21–6.0 nM), indicating potent antiproliferative effects compared to standard drugs like Combretastatin A-4 (CA-4) .
Compound | Cell Line | IC50 (nM) |
---|---|---|
(E)-3... | MCF-7 | 0.21 |
(E)-3... | A549 | 0.40 |
(E)-3... | HT-29 | 0.21 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Vascular Disruption : The compound has been noted for its ability to induce vascular disrupting activity in endothelial cells (HUVEC), which is crucial for tumor growth inhibition .
Antimicrobial Activity
In addition to anticancer properties, compounds related to thiazolo[3,2-b][1,2,4]triazoles have been evaluated for antimicrobial activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) studies revealed effective inhibition against Mycobacterium tuberculosis and other pathogens with MIC values ranging from 16 μg/mL to 32 μg/mL .
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Thiazole Derivative | M. tuberculosis | 16 |
Thiazole Derivative | C. albicans | 32 |
Case Studies
- Antitumor Efficacy in Vivo : In a study involving Balb/c mice with syngeneic hepatocellular carcinoma, treatment with the compound resulted in significant tumor regression compared to control groups .
- Docking Studies : Molecular docking studies have suggested that the compound binds effectively to key targets involved in cancer progression and microbial infections, enhancing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)25-12-11-18-14-32-23-26-22(27-28(18)23)16-5-7-17(24)8-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,25,29)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJCVNOPIRFGP-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.